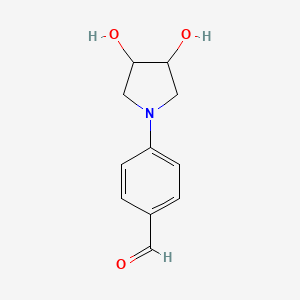
4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde is a chemical compound that features a pyrrolidine ring substituted with two hydroxyl groups and a benzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of 4-pyrrolidinobenzaldehyde with appropriate reagents to introduce hydroxyl groups at the 3 and 4 positions of the pyrrolidine ring . The reaction conditions often involve the use of oxidizing agents and controlled temperatures to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzaldehyde moiety can be reduced to a benzyl alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation Products: 4-(3,4-Dioxopyrrolidin-1-yl)benzaldehyde.
Reduction Products: 4-(3,4-Dihydroxypyrrolidin-1-yl)benzyl alcohol.
Substitution Products: 4-(3,4-Dichloropyrrolidin-1-yl)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl groups and the benzaldehyde moiety can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyrrolidin-1-ylbenzaldehyde: Lacks the hydroxyl groups, making it less reactive in certain contexts.
4-(3-Hydroxypyrrolidin-1-yl)benzaldehyde: Contains only one hydroxyl group, offering different reactivity and properties.
4-(3,4-Dioxopyrrolidin-1-yl)benzaldehyde: An oxidized form with different chemical behavior.
Uniqueness
4-(3,4-Dihydroxypyrrolidin-1-yl)benzaldehyde is unique due to the presence of two hydroxyl groups on the pyrrolidine ring, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in chemistry, biology, and materials science .
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
4-(3,4-dihydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H13NO3/c13-7-8-1-3-9(4-2-8)12-5-10(14)11(15)6-12/h1-4,7,10-11,14-15H,5-6H2 |
InChI-Schlüssel |
VPYDBERMNWDDMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1C2=CC=C(C=C2)C=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


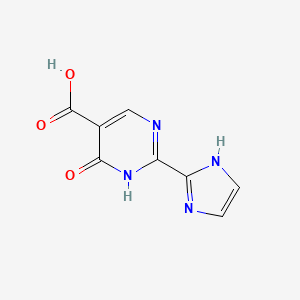
![3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181756.png)

![3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
![({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13181770.png)
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13181771.png)
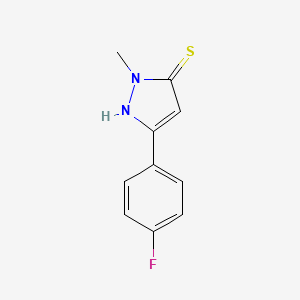
![tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13181782.png)
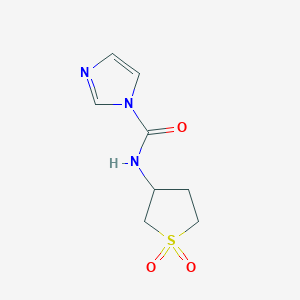
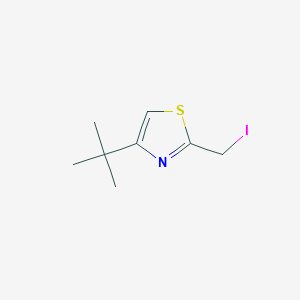
![2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13181810.png)
amine](/img/structure/B13181824.png)
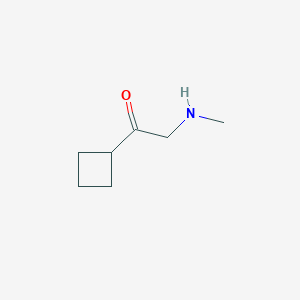
![1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13181834.png)
